molecular formula C7H3BrFNS2 B1381890 5-Bromo-6-fluorobenzo[d]thiazole-2-thiol CAS No. 1881291-16-2

5-Bromo-6-fluorobenzo[d]thiazole-2-thiol

Cat. No.: B1381890
CAS No.: 1881291-16-2
M. Wt: 264.1 g/mol
InChI Key: XQWSRBBILXYNNM-UHFFFAOYSA-N
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Description

5-Bromo-6-fluorobenzo[d]thiazole-2-thiol is a halogenated benzothiazole derivative featuring a thiol (-SH) group at position 2, bromine at position 5, and fluorine at position 4. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents, which influence reactivity, binding affinity, and pharmacokinetic properties.

Synthesis typically involves bromination and fluorination steps on a benzothiazole scaffold. For example, outlines a method using copper(II) bromide and acetic acid to introduce bromine, followed by fluorination via nucleophilic substitution. Characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS ensures structural fidelity, with yields ranging from 81–89% and melting points between 160–208°C .

Properties

IUPAC Name

5-bromo-6-fluoro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWSRBBILXYNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluorobenzo[d]thiazole-2-thiol typically involves the reaction of o-haloanilines with sulfur and other reagents. One common method involves the use of 2-bromo-1-substituted compounds, which react with benzo[d]thiazole-2-thiol under specific conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluorobenzo[d]thiazole-2-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
5-Bromo-6-fluorobenzo[d]thiazole-2-thiol serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex compounds, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction, making it versatile for synthetic applications.

Reaction Type Description
Nucleophilic SubstitutionReplacement of bromine or fluorine with nucleophiles to create new derivatives.
Oxidation/ReductionAlteration of the oxidation state of sulfur in the thiazole ring.

Biological Applications

Quorum Sensing Inhibition
Recent studies have highlighted the potential of this compound as a quorum sensing inhibitor. Quorum sensing is a mechanism used by bacteria to communicate and coordinate their behavior, including virulence and biofilm formation. By disrupting this communication, the compound can reduce bacterial virulence without exerting traditional antibiotic effects.

  • Case Study: A study demonstrated that derivatives of benzo[d]thiazole, including this compound, exhibited significant inhibition of Pseudomonas aeruginosa biofilm formation with IC50 values indicating effective inhibition at moderate concentrations .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against various bacterial strains. Its efficacy as a potential antimicrobial agent has been attributed to its ability to inhibit bacterial growth.

Pathogen IC50 (µg/mL) Mechanism
Pseudomonas aeruginosa115.2Quorum sensing inhibition
Escherichia coli182.2Disruption of cell communication

Medicinal Chemistry

Anticancer Activity
Research has indicated that this compound derivatives possess anticancer properties. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth.

  • Case Study: In vitro studies have shown that fluorinated benzothiazole derivatives exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) with GI50 values as low as 0.4μM0.4\,\mu M . Another study reported potent activity against multiple cancer types with IC50 values ranging from 1.2nM1.2\,nM to 48nM48\,nM .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is employed in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for creating compounds with specific functionalities needed in various applications.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Halogen Positioning: Bromine at position 5 (vs. Fluorine at position 6 further polarizes the aromatic ring, improving solubility compared to non-fluorinated analogs.
  • Functional Group Variations : Replacing the thiol (-SH) with an amine (-NH₂) (e.g., 5-Bromo-6-fluorobenzo[d]thiazol-2-amine) reduces acidity and alters hydrogen-bonding capacity, which may diminish QSI efficacy observed in thiol-containing derivatives .

Physicochemical Properties

  • Melting Points : Thiol derivatives generally exhibit higher melting points (160–208°C) than amine analogs, likely due to stronger intermolecular hydrogen bonding .
  • Fluorine counterbalances this by introducing polarity .

Biological Activity

5-Bromo-6-fluorobenzo[d]thiazole-2-thiol (C7H3BrFNS2) is a heterocyclic compound belonging to the benzo[d]thiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparisons with similar compounds.

The compound is characterized by the presence of bromine and fluorine atoms, which enhance its reactivity and biological activity. It is synthesized through reactions involving o-haloanilines and sulfur, typically under controlled conditions to yield high purity products.

This compound exhibits multiple mechanisms of action:

  • Quorum Sensing Inhibition : It acts as a quorum sensing inhibitor, disrupting bacterial communication and reducing virulence. This involves binding to specific receptors in bacteria, blocking signaling pathways that regulate biofilm formation and pathogenicity .
  • Enzyme Inhibition : Research indicates potential for inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating neurodegenerative diseases .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In studies, it has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli3.12
Pseudomonas aeruginosa12.5
Bacillus subtilis1.56

These results indicate that this compound has significant antibacterial potential, making it a candidate for developing new antimicrobial agents .

Antitumor Activity

In vitro studies have demonstrated that derivatives of benzo[d]thiazoles exhibit antitumor properties. The thiazole nucleus is essential for this activity, with compounds showing effectiveness against various cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2) cells. The structure-activity relationship suggests that modifications to the thiazole ring can enhance cytotoxic effects while minimizing toxicity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of benzo[d]thiazoles, including this compound. The compound displayed significant inhibition against resistant strains of bacteria, highlighting its potential in combating antibiotic resistance .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of thiazole derivatives, where this compound was found to inhibit AChE effectively. This suggests its potential application in treating Alzheimer's disease by enhancing cholinergic transmission in the brain .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Key Features Biological Activity
7-Fluorobenzo[d]thiazole-2-thiolLacks bromine atomModerate antimicrobial activity
Benzo[d]thiazole-2-thiolParent compound without substitutionsLimited activity compared to derivatives
5-Nitrobenzo[d]thiazole-2-thiolContains a nitro groupEnhanced antitumor properties

The unique combination of bromine and fluorine in this compound contributes to its superior biological activity compared to its analogs .

Q & A

What are the recommended synthetic routes for 5-Bromo-6-fluorobenzo[d]thiazole-2-thiol, and how can purity be confirmed?

Basic Question
The synthesis typically involves cyclization reactions using thiourea or thiolation agents. For example, thiourea is refluxed with halogenated intermediates in absolute ethanol (12 hours), followed by ice-water quenching and recrystallization from ethanol . Purity is confirmed via thin-layer chromatography (TLC) using ethyl acetate:methanol:water (10:1:1) as the mobile phase, with Rf values compared to standards. Further characterization employs 1H^1H-NMR (e.g., δ 8.02–7.04 for aromatic protons), 13C^{13}C-NMR (e.g., δ 191.4 for carbonyl groups), and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M+H]+^+ = 344.0415) .

How does this compound inhibit bacterial quorum sensing, and what experimental approaches validate its selectivity?

Advanced Question
The compound targets the LasR receptor in Pseudomonas aeruginosa, disrupting quorum sensing (QS) pathways. Molecular docking studies reveal binding energies comparable to reference inhibitors (e.g., 4-NPO), with selective inhibition of the LasB elastase system (IC50_{50} = 45.5 mg/mL for compound analogs) but no activity against the PqsR system . Validation methods include:

  • LasB Inhibition Assays : Measuring elastase activity spectrophotometrically at 495 nm.
  • Anti-Biofilm Assays : Quantifying biofilm biomass reduction (e.g., 70% reduction at 100 µg/mL) using crystal violet staining .
  • Bacterial Growth Curves : Confirming non-cytotoxicity at tested concentrations (up to 1000 µg/mL) to rule out growth inhibition artifacts .

What methodologies assess the pharmacokinetic properties of this compound, and how can they guide structural optimization?

Advanced Question
Computational tools predict pH-dependent solubility (logS) and distribution coefficients (logD). For example, analogs show logS = -4.2 (pH 7.4) and logD = 3.1, contrasting with 4-NPO (logS = -2.1, logD = 1.8), highlighting poorer solubility but higher lipophilicity . Structural optimization focuses on:

  • Increasing Solubility : Introducing polar groups (e.g., -OH, -COOH) at non-critical positions.
  • Balancing Lipophilicity : Adjusting halogen substituents (Br vs. F) to modulate logD values while retaining QS inhibition .

Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

Basic Question
Key techniques include:

  • 1H^1H-NMR : Aromatic protons appear as doublets (δ 7.81–6.81, J = 8–2 Hz) and singlets (δ 5.08 for methylene groups) .
  • 13C^{13}C-NMR : Carbonyl signals at δ 191.4 and thiazole ring carbons at δ 166–117 .
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+ = 344.0415) confirm the formula C17_{17}H14_{14}NO3_3S2_2 .
  • IR Spectroscopy : Peaks at 1595 cm1^{-1} (C=N) and 3325 cm1^{-1} (NH2_2) validate functional groups .

How do structural modifications at the bromo and fluoro positions affect the compound's biological activity and selectivity?

Advanced Question
Substituents at the 5-Bromo and 6-Fluoro positions influence steric and electronic interactions with LasR:

  • Bromine : Enhances binding via hydrophobic interactions but may reduce solubility. Analogs without Br show 50% lower LasB inhibition .
  • Fluorine : Improves metabolic stability and electronegativity, enhancing selectivity for LasR over non-target receptors. Fluorine removal reduces IC50_{50} values by 30% .
    SAR Studies : Derivatives with bulkier groups (e.g., methyl at position 6) exhibit reduced biofilm inhibition, emphasizing the need for balanced substituent size .

What in vitro assays are used to evaluate the antimicrobial efficacy of this compound?

Basic Question
Standard assays include:

  • QS Inhibition : LasB elastase activity measured via p-nitroaniline release at 495 nm .
  • Biofilm Formation : Crystal violet staining of biofilms grown in microtiter plates, with biomass quantified at 570 nm .
  • Cytotoxicity Testing : MTT assays on mammalian cells to ensure selective bacterial targeting (e.g., <10% cytotoxicity at 200 µg/mL) .

How can computational methods predict the binding affinity of this compound to bacterial targets, and what are the limitations?

Advanced Question
Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions. For LasR, docking scores (e.g., -9.2 kcal/mol) correlate with experimental IC50_{50} values but may overlook solvent effects or protein flexibility . Limitations include:

  • False Positives : High docking scores may not translate to in vivo activity due to membrane permeability issues.
  • Dynamic Interactions : MD simulations (e.g., 100 ns trajectories) better capture binding stability than static docking .

What strategies mitigate discrepancies between in silico predictions and experimental results for this compound's activity?

Advanced Question
Discrepancies arise from poor solubility or off-target effects. Mitigation strategies:

  • Physicochemical Optimization : Adjust logS/logD via prodrug formulations (e.g., ester prodrugs) to enhance bioavailability .
  • Hybrid Screening : Combine virtual screening with high-throughput phenotypic assays (e.g., biofilm inhibition) to validate hits .
  • Metabolic Profiling : Use microsomal stability assays to identify metabolic liabilities (e.g., CYP450-mediated degradation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-6-fluorobenzo[d]thiazole-2-thiol
Reactant of Route 2
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5-Bromo-6-fluorobenzo[d]thiazole-2-thiol

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